molecular formula C17H18ClNO3 B4104681 N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4104681
M. Wt: 319.8 g/mol
InChI Key: HSMKALSNLCJMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides It features a benzyl group substituted with a chlorine atom, a methoxyphenoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide typically involves the following steps:

    Formation of the Benzyl Chloride Intermediate: The starting material, 2-chlorobenzyl alcohol, is reacted with thionyl chloride (SOCl₂) to form 2-chlorobenzyl chloride.

    Nucleophilic Substitution: The 2-chlorobenzyl chloride is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-(4-methoxyphenoxy)-2-chlorobenzyl chloride.

    Amidation: Finally, the intermediate is reacted with propanamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)propanamide.

    Reduction: Formation of N-(2-chlorobenzyl)-2-(4-methoxyphenoxy)propanamine.

    Substitution: Formation of N-(2-aminobenzyl)-2-(4-methoxyphenoxy)propanamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(4-hydroxyphenoxy)propanamide
  • N-(2-chlorobenzyl)-2-(4-methylphenoxy)propanamide
  • N-(2-chlorobenzyl)-2-(4-ethoxyphenoxy)propanamide

Uniqueness

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide is unique due to the presence of both a chlorine-substituted benzyl group and a methoxyphenoxy group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-12(22-15-9-7-14(21-2)8-10-15)17(20)19-11-13-5-3-4-6-16(13)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKALSNLCJMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.